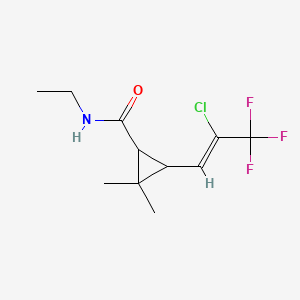
N-Ethyl-3-(2-chloro-3,3,3-trifluoro-1-propenyl-2,2-dimethylcylopropane Carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-3-(2-chloro-3,3,3-trifluoro-1-propenyl-2,2-dimethylcylopropane Carboxamide is a synthetic organic compound with the molecular formula C11H15ClF3NO and a molecular weight of 269.691 g/mol . This compound is characterized by the presence of a cyclopropane ring, a trifluoropropenyl group, and an ethyl carboxamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-Ethyl-3-(2-chloro-3,3,3-trifluoro-1-propenyl-2,2-dimethylcylopropane Carboxamide involves several steps. One common method includes the selective formation of the cis cyclopropane ring using intramolecular alkylation of a haloaldehyde . The reaction conditions typically involve the use of a strong base and a suitable solvent to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-Ethyl-3-(2-chloro-3,3,3-trifluoro-1-propenyl-2,2-dimethylcylopropane Carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
N-Ethyl-3-(2-chloro-3,3,3-trifluoro-1-propenyl-2,2-dimethylcylopropane Carboxamide is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Mechanism of Action
The mechanism of action of N-Ethyl-3-(2-chloro-3,3,3-trifluoro-1-propenyl-2,2-dimethylcylopropane Carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure plays a crucial role in its biological activity .
Comparison with Similar Compounds
N-Ethyl-3-(2-chloro-3,3,3-trifluoro-1-propenyl-2,2-dimethylcylopropane Carboxamide can be compared with other similar compounds, such as:
Bifenthrin: A pyrethroid insecticide with a similar cyclopropane structure but different substituents.
Lambda-cyhalothrin: Another pyrethroid insecticide with a similar trifluoropropenyl group but different functional groups.
Cypermethrin: A widely used insecticide with a similar chemical structure but different substituents and functional groups.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H15ClF3NO |
|---|---|
Molecular Weight |
269.69 g/mol |
IUPAC Name |
3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-N-ethyl-2,2-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C11H15ClF3NO/c1-4-16-9(17)8-6(10(8,2)3)5-7(12)11(13,14)15/h5-6,8H,4H2,1-3H3,(H,16,17)/b7-5- |
InChI Key |
OYTJNEUPTVKRQA-ALCCZGGFSA-N |
Isomeric SMILES |
CCNC(=O)C1C(C1(C)C)/C=C(/C(F)(F)F)\Cl |
Canonical SMILES |
CCNC(=O)C1C(C1(C)C)C=C(C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















